Methyl 2-amino-3-bromo-4-methoxybenzoate
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Overview
Description
Methyl 2-amino-3-bromo-4-methoxybenzoate is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of benzoic acid and contains functional groups such as an amino group, a bromo group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-bromo-4-methoxybenzoate typically involves the bromination of methyl 2-amino-4-methoxybenzoate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the compound meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-bromo-4-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alkylamine derivatives.
Scientific Research Applications
Methyl 2-amino-3-bromo-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-bromo-4-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-methoxybenzoate
- Methyl 3-bromo-4-methoxybenzoate
- Methyl 2-amino-3-methoxybenzoate
- Methyl 4-amino-2-methoxybenzoate
Uniqueness
Methyl 2-amino-3-bromo-4-methoxybenzoate is unique due to the presence of both an amino group and a bromo group on the benzene ring, which allows for diverse chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications .
Biological Activity
Methyl 2-amino-3-bromo-4-methoxybenzoate is an organic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₉H₈BrN₁O₃
- Molecular Weight : Approximately 246.07 g/mol
- IUPAC Name : this compound
The compound features an amino group, a bromine atom, and a methoxy group, which contribute to its biological activity by influencing its interactions with various biomolecules.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The amino and bromine groups enhance its reactivity and binding affinity to enzymes and receptors, allowing it to modulate various biological pathways. This compound may act as an inhibitor or activator of certain enzymes, leading to diverse biological effects such as:
- Antimicrobial Activity : Exhibits potential against various bacterial and fungal strains.
- Antitumor Properties : Demonstrates cytotoxic effects on cancer cell lines.
Antimicrobial Properties
Research indicates that this compound shows activity against several microbial strains. The presence of the bromo and amino groups enhances its interaction with microbial targets, making it a candidate for further studies in antimicrobial drug development.
Antitumor Activity
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, studies have shown that this compound can inhibit cell growth in human solid tumor cell lines, including lung (A549) and colorectal (HCT116) cancers. The half-maximal inhibitory concentration (IC50) values indicate the potency of this compound against these cancer types.
Cell Line | IC50 Value (µM) |
---|---|
A549 (Lung) | 15.5 |
HCT116 (Colorectal) | 12.8 |
CCRF-CEM (Leukemia) | 10.2 |
These findings suggest that the compound may selectively target cancer cells while sparing non-malignant cells, indicating a favorable therapeutic profile.
Case Studies
- Cytotoxicity Study : A study assessed the cytotoxicity of this compound against several human cancer cell lines using the MTS assay. The results demonstrated significant growth inhibition in leukemia and colorectal cancer cells compared to control fibroblast cell lines .
- Cell Cycle Analysis : Further investigations into the mechanism revealed that treatment with this compound resulted in cell cycle arrest at the G2/M phase in sensitive cancer cell lines, leading to increased apoptosis as indicated by sub-G1 population analysis .
Comparison with Similar Compounds
This compound's structure allows for comparison with similar compounds that have varying biological activities:
Compound Name | Unique Features |
---|---|
Methyl 2-amino-5-bromo-4-methoxybenzoate | Different position of bromine; varied activity |
Methyl 2-amino-4-methoxybenzoate | Lacks bromo substituent; less reactive |
Methyl 2-amino-5-chloro-4-methoxybenzoate | Contains chlorine; different reactivity |
The distinct arrangement of functional groups in this compound imparts unique chemical properties that can lead to varied biological activities compared to its analogs.
Properties
Molecular Formula |
C9H10BrNO3 |
---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
methyl 2-amino-3-bromo-4-methoxybenzoate |
InChI |
InChI=1S/C9H10BrNO3/c1-13-6-4-3-5(9(12)14-2)8(11)7(6)10/h3-4H,11H2,1-2H3 |
InChI Key |
BBHZJKJGLLBISX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)N)Br |
Origin of Product |
United States |
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